molecular formula C10H8BrClN2 B11801111 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole

Cat. No.: B11801111
M. Wt: 271.54 g/mol
InChI Key: JHABNQFXXYJPAW-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzyl bromide with 5-bromo-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Materials Science: It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(3-chlorobenzyl)-1H-indole
  • 5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indole

Uniqueness

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

5-bromo-1-[(3-chlorophenyl)methyl]pyrazole

InChI

InChI=1S/C10H8BrClN2/c11-10-4-5-13-14(10)7-8-2-1-3-9(12)6-8/h1-6H,7H2

InChI Key

JHABNQFXXYJPAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)Br

Origin of Product

United States

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